1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
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Overview
Description
1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H20N6O2 and its molecular weight is 304.354. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Nucleophilic Substitution in Quaternary Salts of NN'-linked Biazoles : Research has explored nucleophilic reactions in dicationic and monocationic N,N′-linked biazoles, demonstrating various synthetic routes and reactivity patterns that could be relevant for modifying or synthesizing related compounds. The study provides insights into the synthesis of compounds with similar structural features, highlighting the potential for creating diverse derivatives through nucleophilic attack at azolyl carbon atoms (Castellanos et al., 1985).
Pharmacological Studies
- Antibacterial Activity of Nitrogen-Carbon-Linked Azolylphenyl Oxazolidinones : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibiotics, incorporating pyrazole and triazole moieties, was developed to expand the spectrum of activity against Gram-negative bacteria. The research highlights the significance of azole derivatives in medicinal chemistry, especially in enhancing the antibacterial efficacy of pharmaceutical compounds (Genin et al., 2000).
Materials Science
- Synthesis of Functionalized Triazole Tethered Pyrazolopyridinones : The creation of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles was achieved through a one-pot reaction, showcasing the utility of these functionalities in developing new materials with potential applications in various domains, including antimicrobial and apoptosis-inducing agents (Sindhu et al., 2016).
Mechanism of Action
Target of action
The compound “1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole” contains a pyrazole and a triazole ring. Pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Triazole derivatives also have a wide range of biological activities.
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many pyrazole and triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-10-6-13(16-18(10)2)14(21)19-5-4-12(8-19)20-7-11(9-22-3)15-17-20/h6-7,12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSJHJVHRUIOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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